6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Fragment-based drug discovery Molecular weight optimization Lead-likeness

Procure 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (≥98% purity) for structure-guided kinase inhibitor programs. Its 5-methylthiophene-2-carbonyl substituent defines a precise SAR point at the N-acyl position, distinguishing it from generic pyrrolopyridine analogs. With MW 244.31, logP ~2.94, and only 3 rotatable bonds, this fragment satisfies Rule of Three criteria for fragment-based lead discovery, minimizing conformational entropy penalties in SPR/ITC binding kinetics studies. The balanced lipophilicity supports CNS permeability assessment before structural elaboration. Ideal for CDK12 inhibition assays (e.g., TR-FRET, LanthaScreen) and for benchmarking thiophene-mediated selectivity against other N-acyl variants.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 2189434-83-9
Cat. No. B2976239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2189434-83-9
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)N2CC3=C(C2)N=CC=C3
InChIInChI=1S/C13H12N2OS/c1-9-4-5-12(17-9)13(16)15-7-10-3-2-6-14-11(10)8-15/h2-6H,7-8H2,1H3
InChIKeyYOEJQCOCXXIQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2189434-83-9): A Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2189434-83-9), also named (5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a heterocyclic compound with molecular formula C₁₃H₁₂N₂OS and molecular weight 244.31 g/mol . The compound features a pyrrolo[3,4-b]pyridine core functionalized with a 5-methylthiophene-2-carbonyl group, placing it within the broader class of thiophene-substituted pyrrolopyridines that have been investigated as kinase inhibitor scaffolds [1]. Its structural architecture combines a hydrogen-bond-accepting pyridine nitrogen, a carbonyl linker, and a methylthiophene moiety that can engage in hydrophobic and π-stacking interactions with kinase ATP-binding pockets [1].

Why Generic Pyrrolopyridine Building Blocks Cannot Replace 6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine in Kinase-Focused Discovery Programs


Substitution within the pyrrolo[3,4-b]pyridine chemical series is not functionally interchangeable because variations in the N-acyl substituent directly modulate kinase selectivity profiles, as demonstrated by the PI3K-α inhibitory activity of closely related N-substituted pyrrolo[3,4-b]pyridine derivatives [1]. Even minor alterations to the heteroaryl carbonyl group—such as replacing the 5-methylthiophene-2-carbonyl with fluorobenzothiophene or cyclopentyl carbonyl—can shift the compound's hydrogen-bonding topology and steric occupancy within the kinase ATP-binding cleft, potentially redirecting target engagement from one kinase subfamily to another . Consequently, generic procurement of alternative N-acyl pyrrolopyridines without structurally matched 5-methylthiophene-2-carbonyl substitution introduces the risk of divergent structure–activity relationships, undermining reproducibility in kinase inhibition experiments.

Quantitative Differentiation Evidence for 6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2189434-83-9) Versus Structurally Proximal Analogs


Molecular Weight and Heavy Atom Count Differentiate This Scaffold from Common Cyclopentyl and Piperazinyl Analogs for Fragment-Based Library Design

6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine exhibits a molecular weight (MW) of 244.31 g/mol, which is lower than the cyclopentyl analog (MW ~256 g/mol, cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone) and substantially lower than the piperazinyl analog (MW >276 g/mol) . A lower MW is favorable for fragment-based screening libraries where MW <250 g/mol is a desired cutoff [1]. The compound contains 16 heavy atoms, placing it within the optimal fragment space for subsequent elaboration.

Fragment-based drug discovery Molecular weight optimization Lead-likeness

LogP of Approximately 2.94 Positions This Compound in an Optimal Lipophilicity Range for CNS-Permeable Kinase Probe Design Compared with More Lipophilic Analogs

The calculated partition coefficient (logP) for 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is estimated at approximately 2.94, based on structural analysis of closely related pyrrolo[3,4-b]pyridine derivatives . This value is markedly lower than that of the 5-fluorobenzo[b]thiophen-2-yl analog (estimated logP >3.8), due to the replacement of the fused benzene ring with a monocyclic thiophene bearing a polar carbonyl linker . CNS drug discovery guidelines recommend logP in the range of 1–4 for optimal brain penetration [1].

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

The 5-Methylthiophene Substituent Confers Enhanced π-Stacking Potential Relative to Non-Aromatic Cyclopentyl Analogs for Occupancy of the ATP-Binding Site Hinge Region

The 5-methylthiophene-2-carbonyl moiety appended to the pyrrolo[3,4-b]pyridine core provides a sulfur-containing heteroaryl ring system capable of engaging in sulfur–π and π–π stacking interactions with conserved aromatic residues (e.g., Phe, Tyr, Trp) within kinase hinge regions [1]. In contrast, the cyclopentyl analog (cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone) replaces this electron-rich thiophene with an aliphatic cyclopentyl group that lacks π-electron density, ablating this interaction motif . Thiophene-containing kinase inhibitors have demonstrated enhanced binding affinity through sulfur-mediated contacts with the hinge backbone in co-crystal structures of related pyrrolopyridine chemotypes [1].

Kinase hinge-binding Structure-based drug design π-Stacking interactions

Rotatable Bond Count of 3 Provides Conformational Restriction Advantageous for Entropy-Driven Binding Relative to More Flexible Ethyl-Linker Analogs

The target compound possesses only 3 rotatable bonds, as reported in computational descriptors for structurally related pyrrolo[3,4-b]pyridine compounds . This is notably fewer than the 4–5 rotatable bonds found in ethyl-linked analogs such as 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone, which insert a methylene spacer between the carbonyl and thiophene ring . Reduced rotatable bond count is generally associated with lower conformational entropy penalties upon target binding and improved oral bioavailability .

Conformational restriction Binding entropy Scaffold optimization

Recommended Application Scenarios for 6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2189434-83-9) in Scientific and Industrial Workflows


Fragment-Based Screening Library Enrichment for Kinase ATP-Binding Site Binders

With a molecular weight of 244.31 g/mol, only 3 rotatable bonds, and an estimated logP of approximately 2.94, this compound satisfies all 'rule of three' criteria (MW <300, logP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) that define high-quality fragment starting points [1]. Its pyridine nitrogen and carbonyl oxygen provide two complementary hydrogen-bond-accepting vectors for interrogating the kinase hinge region, while the 5-methylthiophene ring offers a hydrophobic surface for exploring adjacent lipophilic pockets. Procurement of this compound for fragment library assembly—rather than heavier, more lipophilic analogs—maximizes the likelihood of detecting tractable hits suitable for structure-guided fragment growth, consistent with validated fragment-to-lead strategies in kinase inhibitor development [1].

Structure–Activity Relationship (SAR) Exploration of the N-Acyl Vector in Pyrrolo[3,4-b]pyridine-Based CDK12 Inhibitor Programs

The pyrrolo[3,4-b]pyridine scaffold has been disclosed as a core template in patent applications targeting CDK12 kinase inhibition for the treatment of myotonic dystrophy type 1 (DM1) [1]. The 5-methylthiophene-2-carbonyl variant provides a defined point of SAR diversification at the N-acyl position, where the thiophene sulfur can engage in specific polar interactions with the CDK12 ATP-binding cleft that are inaccessible to carbocyclic or purely alkyl substituents [1]. Researchers procuring this specific compound for use in kinase inhibition assays (e.g., CDK12 TR-FRET or LanthaScreen Eu-binding assays) can directly benchmark the contribution of the thiophene moiety to potency and selectivity against other N-substituted analogs, thereby accelerating the identification of optimal substituents for lead optimization [1].

Biophysical Binding Kinetics Studies Leveraging Favorable Conformational Pre-organization

The low rotatable bond count (3 rotatable bonds) and the absence of flexible linker chains in this compound make it an attractive candidate for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC)-based binding kinetics studies, where conformational flexibility in the ligand often manifests as unfavorable binding entropy and rapid off-rates [1]. By using this compound in biophysical assays instead of ethyl-linked or piperazinyl-extended analogs—which possess 4–6+ rotatable bonds and higher conformational entropy penalties—investigators can more cleanly attribute observed binding thermodynamics to specific protein–ligand contacts rather than to confounding ligand conformational dynamics. This is particularly relevant for kinase programs where confirmation of target engagement kinetics (residence time) is required for progression from hit to lead [2].

CNS-Penetrant Kinase Probe Development Where Balanced Lipophilicity Is a Key Requirement

For CNS-focused kinase inhibitor projects—such as targets implicated in neurodegenerative or neuromuscular disorders (e.g., CDK12 in DM1 [1])—the moderate calculated lipophilicity (logP ~2.94) of this compound provides a starting point that balances passive membrane permeability with reduced risk of P-glycoprotein efflux and phospholipidosis, compared with more lipophilic analogs bearing fused aromatic substituents (e.g., 5-fluorobenzo[b]thiophene variants with logP >3.8) [2]. Procurement of this compound for in vitro blood-brain barrier (BBB) permeability assays (e.g., MDCK-MDR1 monolayer transport) or in vivo brain penetration studies in rodent models allows medicinal chemists to evaluate the intrinsic CNS drug-likeness of the pyrrolo[3,4-b]pyridine scaffold before structural elaboration increases lipophilicity beyond the CNS-optimal range [2].

Quote Request

Request a Quote for 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.